molecular formula C23H30O3 B610732 3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)- CAS No. 40574-52-5

3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-

Cat. No.: B610732
CAS No.: 40574-52-5
M. Wt: 354.49
InChI Key: RRHHMFQGHCFGMH-VAFIVCJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SC 23133 is an antimineralocorticoid that is known to induce a marked but reversible inhibition of aldosterone biosynthesis.

Scientific Research Applications

Aldosterone Antagonism

A study by Weier and Hofmann (1975) explored esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone as aldosterone antagonists. They synthesized various esters showing significant oral and subcutaneous activity, providing insights into the structure-activity relationships of these compounds (Weier & Hofmann, 1975).

Enzymatic Hydroxylation

Fan Wei-ping (2004) conducted a study on the enzymatic C_(11) α-hydroxylation of steroid, specifically focusing on 3 oxo 4,6 diene Pregna 17 alpha hydroxy 21 carboxylic acid gamma lactone. The study highlighted the effect of carbon source supply methods on hydroxylase activity and conversion rates of C 11 α hydroxylation (Fan Wei-ping, 2004).

Steroid Synthesis and Modifications

The work of Megges et al. (1997) on the nitration of canrenone, a compound derived from 3-Oxo-17 alpha-pregna-4,6-diene-21,17-carbolactone, shed light on the synthesis and reaction pathways of related steroids. This study provided insights into the structural changes and enhanced inhibitory activity against Na+/K(+)-ATPase (Megges et al., 1997).

Estrogenic Properties of Derivatives

Lefebvre and Revesz (1975) investigated the estrogenic properties of lactones and anhydrides derived from 17alpha-[3-furyl]estradiol derivatives. They found that only certain lactones retained the same degree and profile of estrogenic activity as the starting materials, which are structurally related to the compound (Lefebvre & Revesz, 1975).

Structural Elucidation and Synthesis

Studies like those by Ying Ming (2003) on the separation and structure elucidation of minute impurities in pregnadienolone acetate contribute to our understanding of the structural complexity and synthesis pathways of related compounds (Ying Ming, 2003).

Properties

CAS No.

40574-52-5

Molecular Formula

C23H30O3

Molecular Weight

354.49

IUPAC Name

(1'R,2'R,4'R,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione

InChI

InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1

InChI Key

RRHHMFQGHCFGMH-VAFIVCJBSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC 23133;  SC-23133;  SC23133; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
Reactant of Route 2
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
Reactant of Route 3
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
Reactant of Route 4
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
Reactant of Route 5
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-
Reactant of Route 6
3'H-Cyclopropa(6,7)pregna-4,6-diene-21-carboxylic acid, 6,7-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (6alpha,7alpha,17alpha)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.